molecular formula C16H19FN8 B6452767 6-[4-(6-ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-9-methyl-9H-purine CAS No. 2549027-19-0

6-[4-(6-ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-9-methyl-9H-purine

Cat. No. B6452767
CAS RN: 2549027-19-0
M. Wt: 342.37 g/mol
InChI Key: ZJPRLZZPNJTOMS-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains a purine and pyrimidine moiety. Purines and pyrimidines are fundamental components of nucleic acids like DNA and RNA. Pyrimidines have a six-membered ring with two nitrogen atoms while purines have a fused ring system with four nitrogen atoms .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the formation of the pyrimidine and purine rings, followed by the introduction of the piperazine and ethyl groups. The exact method would depend on the specific reagents and conditions used .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrimidine and purine rings are aromatic, meaning they are particularly stable. The piperazine ring is a saturated six-membered ring with two nitrogen atoms .


Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions. For example, the piperazine ring could be alkylated, or the pyrimidine ring could undergo substitution reactions. The exact reactions would depend on the conditions and reagents used .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, its solubility would depend on the presence and location of polar functional groups. Its melting and boiling points would depend on its molecular weight and the strength of the intermolecular forces .

Scientific Research Applications

6-[4-(6-ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-9-methyl-9H-purine has been studied for its potential applications in scientific research. This compound has been used in a variety of laboratory experiments, including biochemical and physiological studies, drug discovery and development, and cancer research. This compound has been found to have a wide range of biological activities, including anti-cancer, anti-viral, and anti-inflammatory effects. This compound has also been used in cell culture studies to investigate the effects of various compounds on cell growth and differentiation. This compound has also been used in animal studies to investigate the effects of various compounds on the development and function of various organs and tissues.

Mechanism of Action

The exact mechanism of action of 6-[4-(6-ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-9-methyl-9H-purine is not yet fully understood. However, it is believed that this compound acts as an inhibitor of several enzymes involved in the metabolism of purines and pyrimidines. This compound has also been found to inhibit the activity of several other enzymes involved in the metabolism of nucleic acids. This compound has been found to bind to several proteins involved in the regulation of cell cycle and apoptosis. In addition, this compound has been found to interact with several proteins involved in signal transduction pathways.
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects. This compound has been found to inhibit the activity of several enzymes involved in the metabolism of purines and pyrimidines. This compound has also been found to inhibit the activity of several other enzymes involved in the metabolism of nucleic acids. This compound has been found to bind to several proteins involved in the regulation of cell cycle and apoptosis. In addition, this compound has been found to interact with several proteins involved in signal transduction pathways. This compound has also been found to have anti-cancer, anti-viral, and anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

The main advantages of using 6-[4-(6-ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-9-methyl-9H-purine in laboratory experiments are its wide range of biological activities and its versatility. This compound can be used in a variety of laboratory experiments, ranging from biochemical and physiological studies to drug discovery and development. This compound is also relatively easy to synthesize and is relatively stable in aqueous solutions. However, there are some limitations to using this compound in laboratory experiments. This compound is not soluble in organic solvents and is not suitable for use in organic synthesis. In addition, this compound is not as stable in organic solvents as it is in aqueous solutions.

Future Directions

There are several potential future directions for 6-[4-(6-ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-9-methyl-9H-purine research. This compound could be further studied for its potential applications in drug discovery and development. This compound could also be studied for its potential applications in cancer research. This compound could also be studied for its potential applications in signal transduction pathways. This compound could also be studied for its potential applications in the regulation of cell cycle and apoptosis. Finally, this compound could be studied for its potential applications in the development and function of various organs and tissues.

Synthesis Methods

6-[4-(6-ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-9-methyl-9H-purine can be synthesized by a variety of methods, including the condensation of 6-ethyl-5-fluoropyrimidin-4-yl piperazine with 9-methyl-9H-purine. The reaction is carried out in the presence of an excess of a base like potassium carbonate or sodium hydroxide, and the reaction is usually carried out at elevated temperatures. The reaction can also be catalyzed by a variety of acids, such as hydrochloric acid or sulfuric acid.

properties

IUPAC Name

6-[4-(6-ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-9-methylpurine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19FN8/c1-3-11-12(17)14(19-8-18-11)24-4-6-25(7-5-24)16-13-15(20-9-21-16)23(2)10-22-13/h8-10H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJPRLZZPNJTOMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NC=N1)N2CCN(CC2)C3=NC=NC4=C3N=CN4C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19FN8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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